2,3-Difluoro-4-methoxybenzaldehyde
Overview
Description
2,3-Difluoro-4-methoxybenzaldehyde is an organic compound with the molecular formula C8H6F2O2 It is a derivative of benzaldehyde, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions, and a methoxy group (-OCH3) is attached at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-methoxybenzaldehyde typically involves the fluorination of 4-methoxybenzaldehyde. One common method is the direct fluorination using elemental fluorine or a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane under controlled temperature conditions to avoid over-fluorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and advanced fluorinating agents can also enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: 2,3-Difluoro-4-methoxybenzoic acid.
Reduction: 2,3-Difluoro-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Difluoro-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-4-methoxybenzaldehyde depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluoro-4-methoxybenzaldehyde
- 2,6-Difluoro-4-methoxybenzaldehyde
- 3,5-Difluoro-4-methoxybenzaldehyde
Uniqueness
2,3-Difluoro-4-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atoms and the methoxy group, which can significantly influence its chemical reactivity and interaction with biological targets. This unique structure makes it a valuable compound for developing new materials and studying specific biochemical pathways.
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBBLLSKHCENQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395836 | |
Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256417-11-5 | |
Record name | 2,3-Difluoro-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 256417-11-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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